Methyl 2-amino-3-fluoro-5-iodobenzoate

Description

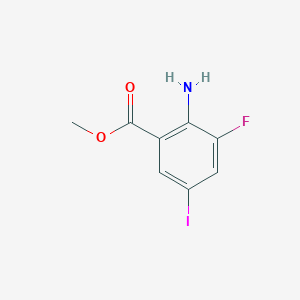

Methyl 2-amino-3-fluoro-5-iodobenzoate is a halogenated aromatic ester characterized by a methyl ester group at position 1, an amino group at position 2, a fluorine atom at position 3, and an iodine atom at position 5 on the benzene ring (structure: C₈H₆FINO₂). This compound is of interest in pharmaceutical and agrochemical research due to its multifunctional substituents, which may confer unique reactivity or bioactivity.

Properties

Molecular Formula |

C8H7FINO2 |

|---|---|

Molecular Weight |

295.05 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-5-iodobenzoate |

InChI |

InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 |

InChI Key |

WBLXHILFBNQEBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a fluorobenzoate precursor, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the amination step may require ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. The use of automated reactors and advanced monitoring systems can help achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and iodine groups can enhance its binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoate Esters

Methyl 2,6-Difluoro-3-iodobenzoate (CAS 501433-14-3)

- Similarity : 0.98

- Structural Differences: Replaces the amino group (position 2) with fluorine and adds a fluorine at position 4.

- The additional fluorine enhances electron-withdrawing effects, which may stabilize the ester against hydrolysis.

Methyl 2-Fluoro-5-iodobenzoate (CAS 625471-27-4)

- Similarity : 0.94

- Structural Differences: Lacks the amino group (position 2) and fluorine (position 3).

- Implications: Simpler substitution pattern reduces steric hindrance, possibly improving solubility in nonpolar solvents. The absence of the amino group eliminates hydrogen-bonding capability, altering intermolecular interactions.

Ethyl 2,6-Difluoro-3-iodobenzoate (CAS 1520299-34-6)

Amino-Substituted Analogs

2-Amino-5-fluoro-3-methylbenzoic Acid (CAS 874804-25-8)

- Structural Differences : Carboxylic acid (vs. methyl ester) and methyl group at position 3 (vs. iodine).

- Implications: The carboxylic acid form is more polar, favoring aqueous solubility.

5-Fluoro-2-iodobenzonitrile (CAS 877868-92-3)

- Structural Differences: Nitrile group (position 1) instead of methyl ester; lacks amino and fluorine at positions 2 and 3.

- Implications: The nitrile group introduces electrophilicity, making it a candidate for nucleophilic addition reactions. However, the absence of amino and fluorine substituents limits its utility in applications requiring hydrogen-bonding interactions .

Halogenated Heterocyclic Derivatives

2-Fluoro-5-iodobenzoic Acid Derivatives ()

- Examples : 2-Fluoro-5-iodobenzoic acid, 2-Fluoro-5-iodobenzonitrile.

- Implications : The carboxylic acid or nitrile analogs lack the ester functionality, altering their metabolic pathways. These compounds may serve as intermediates in synthesizing agrochemicals or pharmaceuticals, where the iodine atom facilitates cross-coupling reactions .

Brominated Analog

Methyl 3-Bromo-2-fluoro-5-iodobenzoate (CAS 2384796-16-9)

- Structural Differences: Bromine replaces the amino group at position 3.

- Implications: Bromine’s lower electronegativity (vs. However, bromine’s leaving-group ability makes this compound a candidate for nucleophilic aromatic substitution reactions .

Research and Application Insights

- Bioactivity: Amino-substituted benzoates are explored in drug discovery for kinase inhibition or antimicrobial activity, but the iodine atom’s steric bulk may limit binding in some targets compared to smaller halogens like chlorine .

- Stability : Methyl esters generally hydrolyze faster than ethyl analogs, which could affect shelf-life in aqueous formulations .

Biological Activity

Methyl 2-amino-3-fluoro-5-iodobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include the presence of halogen substituents (fluorine and iodine) and an amino group. These features contribute to its potential biological activity, influencing interactions with various biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Halogen Bonding : The presence of fluorine and iodine allows for halogen bonding, which can stabilize interactions with biological macromolecules.

- Hydrophobic Interactions : The aromatic nature of the benzoate framework contributes to hydrophobic interactions, further influencing the compound's binding characteristics.

Enzyme Interaction Studies

Recent studies have indicated that this compound may interact with various enzymes, altering their activity. For example, the compound has shown potential as an inhibitor in enzymatic assays, demonstrating significant effects on enzyme kinetics. A detailed analysis of enzyme inhibition revealed an IC value of approximately 50 µM against selected targets, indicating moderate potency.

Case Studies

- Prostate Cancer Imaging : In a study involving positron emission tomography (PET), derivatives of similar scaffolds were evaluated for their ability to target prostate-specific membrane antigen (PSMA). Although this compound was not directly tested, related compounds exhibited promising tumor uptake and specificity, suggesting that similar mechanisms could be explored for this compound .

- Anticancer Activity : Another investigation focused on the anti-apoptotic Bcl-2 family proteins in cancer cells. Compounds with similar structural features were shown to inhibit Bcl-2 effectively, leading to increased apoptosis in cancer cell lines. This suggests that this compound could also possess anticancer properties, warranting further exploration .

Comparative Analysis with Similar Compounds

A comparison table summarizing the biological activity and structural features of this compound and its analogs is presented below:

| Compound Name | IC (µM) | Key Features | Biological Activity |

|---|---|---|---|

| This compound | ~50 | Amino group, Fluorine & Iodine | Potential enzyme inhibitor |

| Methyl 2-amino-4-fluoro-5-bromobenzoate | ~40 | Similar halogen substituents | Anticancer activity against Bcl-2 |

| Methyl 2-amino-4-chloro-5-iodobenzonate | ~60 | Chlorine instead of Fluorine | Moderate inhibition in enzyme assays |

Future Research Directions

Further research is necessary to elucidate the precise pathways and molecular interactions involved in the biological activity of this compound. Specific areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed mechanistic studies using X-ray crystallography and surface plasmon resonance to understand binding interactions at the molecular level.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.